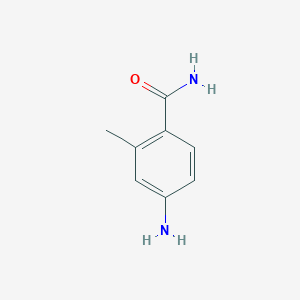

4-Amino-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQCSEZUPXDMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630193 | |

| Record name | 4-Amino-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52771-13-8 | |

| Record name | 4-Amino-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 2 Methylbenzamide and Its Derivatives

Established Synthetic Routes and Mechanistic Insights

Traditional synthetic pathways to 4-Amino-2-methylbenzamide and its analogues rely on fundamental organic reactions. These methods are well-documented and provide reliable access to the target compound through multi-step sequences involving the strategic introduction and transformation of functional groups.

Amination and Amidation Reactions in this compound Synthesis

Amide bond formation is a cornerstone of organic synthesis, and various amidation strategies are employed to construct the benzamide (B126) moiety. A common approach involves the activation of a carboxylic acid precursor, such as 4-amino-2-methylbenzoic acid, followed by reaction with an amine. For instance, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). This acyl chloride then readily reacts with an appropriate amine to form the desired amide. researchgate.net

Direct amidation, which couples a carboxylic acid and an amine without prior activation, is also a viable, though often more challenging, route. These reactions may require catalysts, such as Lewis acids, to facilitate the condensation. researchgate.netnih.gov Furthermore, transamidation reactions, where an existing amide exchanges its amino group, represent another potential pathway. organic-chemistry.org In the synthesis of derivatives, specific amination reactions, such as methylamination, are used to introduce substituted amide groups. google.com

Catalytic Hydrogenation for Amino Group Formation: Palladium-on-Carbon (Pd/C) Catalysis

Catalytic hydrogenation is a highly efficient and clean method for the reduction of a nitro group to a primary amine, a key transformation in the synthesis of this compound from its nitro-precursor, 4-nitro-2-methylbenzamide. Palladium-on-carbon (Pd/C) is a widely used and effective catalyst for this reaction. rsc.orgnih.gov The process typically involves reacting the nitro compound with hydrogen gas in the presence of the Pd/C catalyst under controlled pressure and temperature. researchgate.netgoogle.com

This heterogeneous catalytic process is favored for its high selectivity, mild reaction conditions, and the ease of catalyst removal by simple filtration. google.com A notable advantage is the high yield often achieved, with processes reporting yields of over 98%. google.com The reaction proceeds by the adsorption of the nitro group and hydrogen onto the palladium surface, followed by a stepwise reduction to the amine.

| Parameter | Condition | Reference |

| Substrate | 2-fluoro-4-nitro-N-methylbenzamide | google.com |

| Catalyst | Palladium-on-Carbon (Pd/C) | google.com |

| Solvent | Ethyl acetate | google.com |

| Pressure | 10 atmospheres (Hydrogen) | google.com |

| Temperature | Room Temperature | google.com |

| Reaction Time | 12 hours | google.com |

| Yield | 98.1% | google.com |

Oxidative Strategies in Precursor Synthesis (e.g., Potassium Permanganate (B83412) Oxidation)

The synthesis of the benzamide core often begins with the modification of simpler aromatic precursors. A crucial step can be the oxidation of an alkyl group on the benzene (B151609) ring to form a carboxylic acid. For example, a precursor like 2-methyl-4-nitrotoluene can be oxidized to 2-methyl-4-nitrobenzoic acid. Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent for this type of transformation. google.com

The reaction involves the vigorous oxidation of the methyl group to a carboxyl group, which is a necessary precursor for the subsequent amidation step. This oxidative strategy is a fundamental tool for elaborating the structure of the starting material to incorporate the required functionality for benzamide synthesis. google.com The solvent-free oxidation of alkylarenes using KMnO₄ supported on materials like Montmorillonite K10 has also been explored. researchgate.net

Nitrile Hydrolysis Approaches to Benzamide Formation

An alternative route to the benzamide functional group is through the hydrolysis of a nitrile (a compound containing a -C≡N group). lumenlearning.com The synthesis can start from a precursor such as 4-amino-2-methylbenzonitrile. The carbon-nitrogen triple bond of the nitrile can undergo nucleophilic attack by water, leading to the formation of an amide. youtube.com

This hydrolysis can be catalyzed by either acids or bases. lumenlearning.comchemistrysteps.com Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom for attack by water. lumenlearning.comyoutube.com Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com A significant challenge in nitrile hydrolysis is preventing the reaction from proceeding all the way to the carboxylic acid, as amides can also be hydrolyzed under these conditions. chemistrysteps.com Milder reaction conditions are therefore often employed to selectively stop the reaction at the amide stage. chemistrysteps.com For instance, efficient hydration of nitriles to benzamides has been achieved using sodium hydroxide (NaOH) in isopropanol (B130326) (IPA) at moderate temperatures. oatext.com Enzymatic methods using nitrile hydratase also offer a highly selective pathway for hydrating nitriles to amides. thieme-connect.de

| Catalyst/Reagent | Conditions | Key Feature | Reference |

| Acid (e.g., HCl) | Milder temperatures (e.g., 40°C) | Protonation activates the nitrile | chemistrysteps.com |

| Base (e.g., NaOH) | Milder, manageable heat | Direct nucleophilic attack by OH⁻ | youtube.com |

| NaOH in IPA | 60°C, 24h | Transition metal-free conditions | oatext.com |

| Nitrile Hydratase | Enzymatic reaction | High selectivity for amide formation | thieme-connect.de |

Novel Synthetic Strategies and Methodological Advancements

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is evident in several modern approaches to the synthesis of this compound and its derivatives. One key aspect is the use of recyclable catalysts. For example, the Palladium-on-Carbon (Pd/C) catalyst used in the hydrogenation of nitro groups can be recovered by filtration and reused, which reduces waste and cost. google.com

Application of Phase Transfer Catalysts and Polymeric Resins in Benzamide Synthesis

The synthesis of benzamides, including this compound, can be significantly enhanced through the use of phase transfer catalysts (PTCs) and polymeric resins. These methodologies offer advantages in terms of reaction efficiency, product purity, and environmental friendliness.

Phase transfer catalysis facilitates reactions between reactants located in different phases (e.g., a water-soluble inorganic salt and an organic-soluble substrate). tcichemicals.com This is achieved by a catalyst, typically a quaternary ammonium (B1175870) salt or a crown ether, which transports one of the reactants across the phase boundary, enabling the reaction to proceed under milder conditions and often with higher yields. tcichemicals.com For instance, in the synthesis of 2-fluoro-4-nitrobenzoic acid, a precursor for a fluoro-substituted benzamide, the use of tetrabutylammonium (B224687) bromide as a phase transfer catalyst was found to improve the yield of the oxidation step to 74%. researchgate.net Such catalysts can be employed in various reactions relevant to benzamide synthesis, including alkylation and substitution reactions. The general principle involves the PTC forming an ion pair with the reactant in the aqueous phase, which then becomes soluble in the organic phase where the reaction with the substrate occurs. tcichemicals.com

Polymeric resins have also emerged as valuable tools in amide synthesis, particularly in the context of solid-phase synthesis. nih.govcombichemistry.com These resins act as a solid support onto which the substrate is anchored, allowing for the easy separation of the product from reagents and byproducts through simple filtration. nih.gov While extensively used in solid-phase peptide synthesis (SPPS), the principles are applicable to the synthesis of other amides. nih.govcombichemistry.com For example, (4-methyl)benzhydrylamine-resin (MBHA-resin) is commonly used for the synthesis of peptide amides. nih.gov However, issues with the quality and consistency of commercial resins, such as the presence of residual ketone functionalities, can lead to the formation of deletion byproducts. nih.govresearchgate.net To circumvent these issues, optimized preparations of amide-generating linkers that can be attached to aminomethyl-resin have been developed as alternatives. nih.gov These solid-phase methodologies offer a streamlined approach to synthesis and purification, which can be advantageous for creating libraries of benzamide derivatives for screening purposes.

| Catalyst/Resin Type | Application in Benzamide Synthesis | Advantages |

| Phase Transfer Catalysts | Facilitates reactions between immiscible reactants | Milder reaction conditions, improved yields, use of inexpensive solvents tcichemicals.com |

| (e.g., Quaternary Ammonium Salts) | (e.g., alkylation, oxidation) | |

| Polymeric Resins | Solid-phase synthesis of amides | Simplified purification, potential for automation nih.gov |

| (e.g., MBHA-resin) |

Ruthenium-Catalyzed C-H Bond Arylation in Related Benzamide Syntheses

Ruthenium-catalyzed C-H bond arylation has become a powerful tool for the synthesis of complex biaryl compounds, including derivatives of benzamides. researchgate.netresearchgate.netmdpi.com This methodology allows for the direct formation of a carbon-carbon bond between an aromatic C-H bond and an arylating agent, such as a boronic acid or an aryl halide, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. researchgate.netmdpi.com

In the context of benzamide synthesis, the amide functional group can act as a directing group, guiding the ruthenium catalyst to a specific ortho C-H bond for arylation. researchgate.net This regioselectivity is a key advantage of this method. For instance, ruthenium(II) complexes, such as [RuCl2(p-cymene)]2, have been effectively used to catalyze the ortho-C-H arylation of N,N-dialkyl benzamides with boronic acids. researchgate.net These reactions often employ an oxidant, like silver oxide (Ag2O), and an additive, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2), to facilitate the catalytic cycle. researchgate.netnih.gov

The versatility of this approach is further demonstrated by its application to thiobenzamides, where the sulfur atom of the thioamide group directs the ruthenium-catalyzed C-H arylation. nih.gov This represents a rare example of C-H arylation directed by a sulfur-containing group. nih.gov The reaction can be performed in environmentally friendly solvents like 2-MeTHF. nih.gov The general mechanism is believed to involve the formation of a cyclometalated ruthenium intermediate, where the catalyst coordinates to the directing group and activates a nearby C-H bond. nih.gov This is followed by reaction with the arylating agent and reductive elimination to afford the biaryl product and regenerate the active catalyst. nih.gov

| Catalyst System | Substrate | Arylating Agent | Key Features |

| [RuCl2(p-cym)]2 / Cu(OTf)2 / Ag2O | N,N-Dialkylthiobenzamides | Boronic Acids | First example of Ru-catalyzed C-H arylation directed by a sulfur-containing group nih.gov |

| [RuCl2(p-cymene)]2 / Ag2O / Cu(OTf)2 | N,N-Dialkyl benzamides | Boronic Acids | Weak O-coordination for regioselective ortho-C-H arylation researchgate.net |

Synthesis of Structurally Related Benzamide Derivatives and Analogs

Introduction of Fluoro-Substituents and their Synthetic Implications

The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. nih.govnih.gov In the context of benzamide derivatives, the introduction of fluoro-substituents can impact factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net

The synthesis of fluoro-substituted benzamides can be achieved through various methods. One common approach involves starting with a fluorinated precursor. For example, 4-amino-2-fluoro-N-methylbenzamide can be prepared from 2-fluoro-4-nitrotoluene. google.com This multi-step synthesis involves the oxidation of the methyl group to a carboxylic acid, followed by amidation and subsequent reduction of the nitro group to an amine. researchgate.netgoogle.com The use of a Pd/C catalyst for the final hydrogenation step is an environmentally friendly process that can provide high yields and purity. researchgate.netgoogle.com

The synthetic implications of introducing fluorine are multifaceted. The strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the acidity or basicity of nearby functional groups. nih.gov For example, fluorine substitution can lower the pKa of nearby functionalities. nih.gov Furthermore, the presence of fluorine can affect the conformation of the molecule and its interactions with protein targets, potentially leading to enhanced biological activity. nih.gov The replacement of a C-H bond with a C-F bond is also known to increase metabolic stability due to the high strength of the C-F bond. nih.gov

| Synthetic Route for 4-Amino-2-fluoro-N-methylbenzamide | |

| Starting Material | 2-Fluoro-4-nitrotoluene researchgate.netgoogle.com |

| Step 1: Oxidation | Conversion of the methyl group to a carboxylic acid (e.g., using potassium permanganate) researchgate.netgoogle.com |

| Step 2: Amidation | Reaction with methylamine (B109427) to form the corresponding N-methylbenzamide researchgate.netgoogle.com |

| Step 3: Reduction | Hydrogenation of the nitro group to an amine (e.g., using Pd/C catalyst) researchgate.netgoogle.com |

Integration of Heterocyclic Moieties via Benzamide Linkers

Benzamide derivatives are frequently used as scaffolds for the attachment of various heterocyclic moieties, leading to compounds with a wide range of biological activities. nih.govacs.orgresearchgate.net The benzamide core can serve as a versatile linker, connecting different pharmacophoric groups and influencing their spatial orientation. acs.orgnih.gov

The synthesis of such derivatives often involves the condensation of a substituted benzoic acid with a heterocyclic amine or vice versa. For example, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been synthesized by condensing a chlorine derivative of a benzamide with the potassium salt of a purine (B94841) analogue. nih.gov Similarly, benzamide-based 5-aminopyrazoles have been prepared through a reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine (B178648). nih.gov

The nature of the linker and the attached heterocyclic moieties can be systematically varied to optimize the desired properties of the final compound. acs.orgnih.gov For instance, in the development of FtsZ inhibitors, the benzamide pharmacophoric structure has been linked to a naphthodioxane ring via an ethylenoxy linker. nih.gov Modifications to the linker, such as the introduction of substituents, can affect the antimicrobial activity and pharmacokinetic properties of the resulting compounds. nih.gov The benzamide linker itself can participate in important interactions with biological targets, such as hydrogen bonding. acs.org

| Heterocyclic Moiety | Synthetic Approach |

| Purine | Condensation of a chlorobenzamide with the potassium salt of a purine analogue nih.gov |

| Pyrazole | Reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine nih.gov |

| Pyridinium (B92312) | Synthesis of isoindoline-1,3-dione derivatives bearing a benzamide pyridinium moiety acs.org |

Derivatization through Nucleophilic Substitution and Acylation of the Amine/Amide

The amino and amide groups of this compound and its derivatives provide reactive sites for further functionalization through nucleophilic substitution and acylation reactions. These derivatizations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

Nucleophilic substitution reactions can be performed on the aromatic ring, particularly if it is activated towards such reactions, or on substituents attached to the ring. For example, in the synthesis of certain heterocyclic benzamides, a nucleophilic aromatic substitution (SNAr) reaction of a heteroaryl chloride with an amine can be a key step. researchgate.net The amino group of 4-aminobenzamide (B1265587) derivatives can also act as a nucleophile, reacting with electrophilic partners.

Acylation of the primary amino group is a common strategy for derivatization. This can be achieved by reacting the amine with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. google.com This reaction forms a new amide bond, effectively extending the molecule. For instance, selective N-acylation of amino alcohols can be achieved by first forming a mixed anhydride from an organic acid and a sulfonyl chloride, which then reacts with the amino group. google.com This method can be applied to the amino group of 4-aminobenzamide derivatives to introduce a variety of acyl groups. Similarly, the amide nitrogen, although less nucleophilic, can potentially undergo reactions under specific conditions.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to improve its potency, selectivity, or pharmacokinetic profile. nih.gov

| Reaction Type | Reagents | Functional Group Targeted |

| Nucleophilic Substitution | Nucleophile (e.g., amine) and an electrophilic substrate (e.g., aryl halide) | Aromatic ring or substituents researchgate.net |

| Acylation | Acylating agent (e.g., acid chloride, anhydride) and a base | Primary amino group google.com |

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Amino 2 Methylbenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of 4-Amino-2-methylbenzamide can be confirmed.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methyl group protons, the amino group protons, and the amide proton. The electron-donating amino (-NH₂) and methyl (-CH₃) groups influence the electronic environment of the aromatic ring, affecting the chemical shifts of the ring protons.

The aromatic region is anticipated to show three signals corresponding to H-3, H-5, and H-6. The H-6 proton, being adjacent to the electron-donating amino group, would likely appear most upfield. The H-3 proton, situated between the methyl and amide groups, and the H-5 proton, positioned between the amino group and a hydrogen, will have distinct chemical shifts and coupling patterns. The protons of the primary amine (-NH₂) and the amide (-CONH₂) typically appear as broad singlets due to quadrupole broadening and potential chemical exchange with trace amounts of water. The methyl group (-CH₃) is expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~2.4 | Singlet (s) | N/A |

| -NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | N/A |

| H-3 | ~6.5 | Singlet (s) or narrow Doublet (d) | ~2.0 (meta coupling to H-5) |

| H-5 | ~6.6 | Doublet of Doublets (dd) | ~8.5 (ortho), ~2.0 (meta) |

| H-6 | ~7.6 | Doublet (d) | ~8.5 (ortho coupling to H-5) |

| -CONH₂ | 7.5 - 8.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the amide group will appear significantly downfield. The aromatic carbons (C1-C6) will have their chemical shifts influenced by the attached substituents. The carbon atom bearing the amino group (C-4) is expected to be shifted downfield, while the carbons ortho and para to it will be shielded (shifted upfield) due to its electron-donating nature. The methyl carbon will appear at the far upfield end of the spectrum. Data from related substituted benzamides can help in the assignment of these resonances. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~21 |

| C-3 | ~113 |

| C-5 | ~116 |

| C-1 | ~120 |

| C-6 | ~129 |

| C-2 | ~138 |

| C-4 | ~149 |

| -C=O | ~171 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. nih.govnih.gov The spectra of this compound are characterized by absorption bands corresponding to the N-H, C=O, C-N, C-H, and aromatic C=C bonds.

The primary amine (-NH₂) group typically shows two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The amide (-CONH₂) also displays N-H stretching in this region. A very strong absorption band, characteristic of the C=O stretching (Amide I band), is expected around 1640-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) typically appears near 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range, while C-H stretching from the aromatic ring and methyl group occurs just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Studies on benzamide (B126) and its derivatives confirm these characteristic absorption patterns. jst.go.jp

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | Amine (-NH₂) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | Amine (-NH₂) | 3300 - 3400 | Medium |

| N-H Stretch | Amide (-CONH₂) | 3150 - 3350 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2980 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1600 - 1640 | Medium-Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Confirmation

Mass spectrometry is a key technique for determining the molecular weight and formula of a compound. For this compound (C₈H₁₀N₂O), the calculated monoisotopic mass is 150.0793 Da. High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental composition.

In a typical electron ionization (EI) mass spectrum obtained via GC-MS, the compound would exhibit a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 150. The fragmentation pattern provides further structural evidence. A common fragmentation pathway for benzamides is the alpha-cleavage, involving the loss of the amino radical (•NH₂) to form a stable acylium ion. This would result in a prominent peak at m/z 134 (M-16). Further fragmentation of the acylium ion could lead to the loss of carbon monoxide (CO), producing a peak at m/z 106. Analysis of related compounds like 2-Amino-N-methylbenzamide shows similar characteristic fragmentation patterns. nist.gov

Single-Crystal X-ray Diffraction Analysis of this compound and its Adducts

The molecular structure of this compound is expected to be largely planar, particularly the benzamide moiety. The amide group (-CONH₂) itself is inherently planar due to resonance. There may be a slight twist between the plane of the aromatic ring and the amide group.

In the solid state, the crystal packing would be dominated by intermolecular hydrogen bonding. The amino (-NH₂) and amide (-CONH₂) groups are excellent hydrogen bond donors and acceptors. A common and highly stable motif found in the crystal structures of primary amides is the "amide-amide ribbon," where molecules link via N-H···O hydrogen bonds to form chains or sheets. tandfonline.com The presence of the additional amino group at the 4-position allows for further hydrogen bonding interactions, potentially creating a complex three-dimensional network. These interactions dictate the crystal's thermodynamic stability and physical properties.

Table 4: Typical Geometrical Parameters for Substituted Benzamides

Analysis of Intermolecular Interactions: Hydrogen Bonding Patterns (e.g., N-H...O) and π-π Stacking

A detailed analysis of the intermolecular interactions for this compound, based on experimental crystallographic data, is not possible at this time as a publicly available crystal structure could not be located in prominent databases. However, based on the functional groups present in the molecule—a primary amine (-NH2), an amide (-CONH2), and a benzene (B151609) ring—several key intermolecular interactions can be anticipated to play a crucial role in its solid-state architecture.

It is expected that the primary amine and amide groups would be significant participants in hydrogen bonding. Specifically, the N-H groups of both the amino and amide functionalities would act as hydrogen bond donors, while the carbonyl oxygen of the amide group would serve as a primary hydrogen bond acceptor. This would likely lead to the formation of robust N-H...O hydrogen bonds, a common and strong interaction that often dictates the primary structural motifs in related benzamide and aniline (B41778) derivatives. These interactions could result in the formation of chains, dimers, or more complex three-dimensional networks.

Investigation of Crystal Packing Arrangements and Solid-State Architecture

Based on studies of analogous substituted benzamides, one might hypothesize a packing arrangement where molecules are linked into chains or sheets by hydrogen bonds, with these larger assemblies then stacking in a manner that optimizes the π-π interactions between the aromatic rings. The presence of the methyl group at the 2-position could influence the planarity of the molecule and introduce steric constraints that favor specific packing motifs over others. For instance, it might prevent a perfectly co-planar arrangement, leading to herringbone or other offset packing patterns. The solid-state architecture is a delicate balance of these competing interactions, and even small changes in molecular structure can lead to significantly different crystal packing.

High-Throughput Crystallization Techniques for Benzamide Structures

High-throughput crystallization (HTC) techniques are powerful tools for rapidly screening a wide range of conditions to obtain single crystals suitable for X-ray diffraction. rsc.orgresearchgate.net These methods are particularly valuable for compounds like substituted benzamides, where polymorphism—the ability of a compound to crystallize in multiple different crystal forms—is common. Each polymorph can have distinct physical properties, making comprehensive screening essential.

HTC workflows typically involve the use of robotic systems to dispense small volumes of a solution of the compound into multi-well plates. Each well can contain a different solvent or a mixture of solvents, and various crystallization techniques such as vapor diffusion, cooling crystallization, or solvent evaporation can be employed in parallel. researchgate.net This allows for the screening of hundreds or even thousands of crystallization conditions with minimal amounts of the target compound.

One notable high-throughput method is encapsulated nanodroplet crystallization (ENaCt), where nanoliter-sized droplets of the analyte solution are encapsulated in an inert oil. This technique allows for precise control over the rate of solvent evaporation, which can be a critical factor in obtaining high-quality crystals. researchgate.net The small scale of these experiments is a significant advantage when dealing with compounds that are only available in small quantities.

Once crystals are formed, they can be rapidly analyzed using techniques such as automated polarized light microscopy and in situ powder X-ray diffraction (PXRD) to identify crystalline hits and distinguish between different polymorphic forms. researchgate.net The ability to quickly identify promising conditions for crystal growth is a key advantage of high-throughput approaches, accelerating the process of obtaining a crystal structure for detailed analysis. rsc.orgresearchgate.net

Theoretical and Computational Investigations on 4 Amino 2 Methylbenzamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of 4-Amino-2-methylbenzamide.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is typically performed using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). mdpi.com The optimization calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. ajrconline.orgresearchgate.net

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. By calculating the energy of various conformers, the most energetically favorable (ground-state) conformation can be identified. nih.gov This analysis is crucial as the specific conformation of this compound can influence its interaction with biological targets.

Table 1: Representative Calculated Geometric Parameters for this compound

| Parameter | Bond | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C=O | ~1.24 Å | |

| C-N (amide) | ~1.36 Å | |

| C-N (amino) | ~1.40 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O=C-N (amide) | ~122° | |

| Dihedral Angle | C-C-N-H (amino group twist) | Varies with conformation |

Note: These are typical values derived from DFT calculations on similar benzamide (B126) structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests that the molecule is more reactive and can be easily excited, indicating higher polarizability and a greater ability to engage in charge transfer interactions within the molecule. mdpi.com For this compound, the HOMO is typically localized on the amino group and the benzene (B151609) ring, which are electron-rich, while the LUMO is often centered on the benzamide moiety, particularly the carbonyl group, which is electron-deficient. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | ~ -5.5 eV | Electron Donor (Nucleophilic Center) |

| LUMO | ~ -0.8 eV | Electron Acceptor (Electrophilic Center) |

| Energy Gap (ΔE) | ~ 4.7 eV | Indicator of Chemical Stability and Reactivity |

Note: Values are representative for this class of molecules and can vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. proteopedia.org

In an MEP map, different colors represent different electrostatic potential values.

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack (nucleophilic centers). For this compound, these areas are typically found around the oxygen atom of the carbonyl group and the nitrogen of the amino group. mdpi.comresearchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack (electrophilic centers). These are often located around the hydrogen atoms of the amino and amide groups. researchgate.net

Green: Represents areas with neutral or near-zero potential.

The MEP map provides a clear, visual guide to the reactive sites of the molecule. uni-muenchen.de

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations using DFT are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the frequencies of the fundamental modes of vibration, which correspond to specific bond stretching, bending, and torsional motions. researchgate.net

By comparing the calculated vibrational wavenumbers with those obtained from experimental techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, the accuracy of the computed molecular structure can be validated. nih.gov This correlative analysis also allows for a precise assignment of the observed spectral bands to specific molecular vibrations. mdpi.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3500 - 3300 |

| N-H Stretch | Amide (-CONH₂) | ~3350 |

| C-H Aromatic Stretch | Benzene Ring | 3100 - 3000 |

| C=O Stretch | Carbonyl (Amide) | ~1680 |

| N-H Bending | Amino (-NH₂) | ~1620 |

| C-N Stretch | Amide & Amino | 1400 - 1200 |

Note: Calculated frequencies are often scaled to better match experimental data.

Molecular Docking and Molecular Dynamics Simulations for Predictive Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. The process involves placing the ligand into the binding site of the protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity. semanticscholar.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing insights into how the ligand and protein interact in a dynamic environment, confirming the stability of the binding pose predicted by docking. For benzamide derivatives, these studies have been used to investigate their potential as inhibitors of targets like protein kinases and glycine (B1666218) transporters. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Classes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net QSAR models are built by correlating variations in the biological activity of compounds with changes in their physicochemical properties or structural features, which are quantified by molecular descriptors. jocpr.com

For classes of compounds like benzamides, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. nih.gov The process involves:

Data Set Collection: Assembling a group of benzamide compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as topological, electronic, and geometric properties.

Model Generation: Using statistical methods, like multiple linear regression, to create a mathematical equation that links the descriptors to the observed activity. nih.gov

Validation: Testing the model's predictive power on an external set of compounds.

QSAR studies help rationalize the mechanisms of action and guide the design of new molecules with enhanced potency and improved pharmacokinetic profiles. nih.gov

Elucidation of Reaction Mechanisms and Organic Transformations of 4 Amino 2 Methylbenzamide

Reactivity of the Aromatic Amino Group: Electrophilic Aromatic Substitution, Diazo Coupling, and Condensation Reactions

The primary amino group (-NH₂) attached to the benzene (B151609) ring is a potent activating group, significantly influencing the molecule's reactivity, particularly in reactions involving the aromatic system.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The rate and position of this substitution are governed by the existing substituents. In 4-Amino-2-methylbenzamide, the ring is substituted with an amino group (-NH₂), a methyl group (-CH₃), and a carboxamide group (-CONH₂).

The amino and methyl groups are electron-donating, thus activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the amide group is electron-withdrawing and deactivating, directing incoming groups to the meta position. The powerful activating effect of the amino group is dominant, making the ring highly susceptible to electrophilic substitution.

The positions open for substitution are C3, C5, and C6. The directing effects of the substituents are summarized below:

Amino group (-NH₂ at C4): Strongly activating; directs ortho (to C3 and C5).

Methyl group (-CH₃ at C2): Weakly activating; directs ortho (to C3) and para (to C5).

Amide group (-CONH₂ at C1): Deactivating; directs meta (to C3 and C5).

Both the C3 and C5 positions are strongly activated by all three groups. However, the C3 position is sterically hindered by the adjacent methyl group at C2. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Preferred Position(s) for Attack |

|---|---|---|---|---|

| -CONH₂ | C1 | Deactivating | meta | C3, C5 |

| -CH₃ | C2 | Activating | ortho, para | C3, C5 |

| -NH₂ | C4 | Strongly Activating | ortho | C3, C5 |

Diazo Coupling

The primary aromatic amino group of this compound can be converted into a diazonium salt. This two-step process is fundamental for synthesizing azo compounds, which are often brightly colored and used as dyes.

Diazotization: The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), yields a diazonium salt (4-carboxamido-3-methylbenzenediazonium chloride). The diazonium ion (-N₂⁺) is an excellent leaving group.

Azo Coupling: The resulting diazonium salt is a weak electrophile and can attack a highly activated aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative, in an electrophilic aromatic substitution reaction. This forms an azo compound, characterized by a nitrogen-nitrogen double bond (-N=N-) linking the two aromatic rings. For instance, coupling with phenol would occur at the para position of the phenol ring to yield an azo dye.

Condensation Reactions

The nucleophilic nitrogen of the primary amino group can react with electrophilic carbonyl carbons of aldehydes and ketones. This is a condensation reaction, where two molecules combine with the loss of a small molecule, typically water.

The reaction proceeds via a two-step mechanism:

Nucleophilic Addition: The lone pair of electrons on the amino nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal.

Dehydration: The hemiaminal is often unstable and eliminates a molecule of water to form an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond (C=N).

This reactivity allows for the incorporation of the this compound scaffold into larger molecular structures through the formation of an imine linkage.

Transformations Involving the Amide Functionality: Hydrolysis, Reduction, and N-Alkylation

The amide group (-CONH₂) is generally unreactive due to resonance stabilization. However, under specific conditions, it can undergo several important transformations.

Hydrolysis

Amide hydrolysis is the cleavage of the C-N bond by the addition of water, converting the amide into a carboxylic acid and ammonia. This reaction is typically slow and requires harsh conditions, such as refluxing with a strong acid or base. prezi.comquora.com

Acidic Hydrolysis: Under strong acidic conditions (e.g., refluxing with H₂SO₄ or HCl), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. This process yields 4-amino-2-methylbenzoic acid and an ammonium (B1175870) salt. quora.com

Basic Hydrolysis: In the presence of a strong base (e.g., boiling with NaOH), a hydroxide (B78521) ion attacks the carbonyl carbon. The reaction produces the salt of the carboxylic acid (sodium 4-amino-2-methylbenzoate) and ammonia. prezi.comquora.com Subsequent acidification is required to obtain the free carboxylic acid. prezi.com

Reduction

The amide functionality can be reduced to a primary amine. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reaction effectively replaces the carbonyl oxygen atom with two hydrogen atoms, converting this compound into (4-amino-2-methylphenyl)methanamine.

N-Alkylation

Direct alkylation of the amide nitrogen is a challenging transformation. While N-alkylation of amines is common, primary amides are less nucleophilic. However, specialized methods can achieve this:

Reaction with Alkyl Halides: Deprotonation of the amide with a strong base to form an amidate anion, followed by reaction with an alkyl halide, can lead to N-alkylation. This method can suffer from low yields and side reactions.

Catalytic N-alkylation with Alcohols: Modern catalytic methods, such as the "borrowing hydrogen" strategy using ruthenium or other transition metal catalysts, allow for the N-alkylation of amides using alcohols. d-nb.info This atom-economic process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting intermediate.

Table 2: Summary of Transformations of the Amide Group in this compound

| Transformation | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 4-amino-2-methylbenzoic acid |

| Base Hydrolysis | 1. NaOH, Heat; 2. H₃O⁺ | 4-amino-2-methylbenzoic acid |

| Reduction | LiAlH₄ | (4-amino-2-methylphenyl)methanamine |

| N-Alkylation | Base + R-X or Ru-catalyst + R-OH | N-alkyl-4-amino-2-methylbenzamide |

Mechanistic Pathways of Palladium and Ruthenium-Catalyzed Functionalizations Involving Benzamide (B126) Scaffolds

Transition metal-catalyzed C-H bond functionalization has become a powerful tool in organic synthesis. Benzamide scaffolds are excellent substrates for these reactions because the amide group can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the ortho position. researchgate.netresearchgate.net

The general mechanism for these transformations, particularly for ortho-arylation or ortho-alkenylation, involves a catalytic cycle:

Coordination and C-H Activation: The catalyst, for example, a Palladium(II) or Ruthenium(II) species, coordinates to the carbonyl oxygen of the amide. This brings the metal center into proximity with the ortho C-H bond (at the C6 position, as C2 is substituted). A base-assisted C-H activation step then occurs, forming a five-membered palladacycle or ruthenacycle intermediate and releasing a proton. researchgate.netacs.org This is often the rate-determining step.

Oxidative Addition: The coupling partner, such as an aryl halide, undergoes oxidative addition to the metal center. This increases the oxidation state of the metal (e.g., Pd(II) to Pd(IV) or Ru(II) to Ru(IV)). nih.govnih.gov

Reductive Elimination: The two organic fragments (the benzamide aryl group and the newly added group) couple, and the C-C bond is formed. This step regenerates the catalyst in its initial oxidation state (e.g., Pd(II) or Ru(II)), allowing it to re-enter the catalytic cycle. nih.gov

This directed C-H activation strategy allows for the selective functionalization of the C-H bond adjacent to the amide group, a transformation that is difficult to achieve using traditional electrophilic aromatic substitution methods. rsc.orgdntb.gov.ua

Rearrangement Reactions Leading to or from Benzamide Structures

Rearrangement reactions provide powerful synthetic routes for restructuring molecular skeletons. The benzamide structure can be both a product of and a reactant in key rearrangement reactions.

Beckmann Rearrangement of Oximes (Leading to Benzamides)

The Beckmann rearrangement is a classic reaction that converts an oxime into an N-substituted amide under acidic conditions. libretexts.orgwikipedia.org This provides a viable synthetic pathway to produce N-substituted benzamides. The reaction involves the migration of the group that is anti-periplanar to the hydroxyl group of the oxime.

For example, to synthesize N-phenyl-4-amino-2-methylbenzamide, one could start with the oxime derived from 4-amino-2-methylbenzophenone. Treatment of this ketoxime with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride) would induce the rearrangement. libretexts.orgwikipedia.org The phenyl group, being anti to the -OH group, would migrate from carbon to nitrogen, yielding the corresponding N-substituted amide after tautomerization of the intermediate. masterorganicchemistry.com

Hofmann Rearrangement (from Benzamides)

The Hofmann rearrangement (also known as Hofmann degradation) transforms a primary amide, like this compound, into a primary amine with one fewer carbon atom. wikipedia.org The reaction is carried out using bromine in a strong aqueous base like sodium hydroxide. youtube.commasterorganicchemistry.com

The mechanism proceeds through several key steps:

Deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate. wikipedia.org

A second deprotonation forms an unstable bromoamide anion.

This anion rearranges: the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion simultaneously. This forms an isocyanate intermediate (2-methyl-4-aminophenyl isocyanate). wikipedia.orgyoutube.com

The isocyanate is then hydrolyzed by water under the basic conditions, which involves the formation of a carbamic acid that spontaneously decarboxylates (loses CO₂) to yield the final product, 2-methylbenzene-1,4-diamine. wikipedia.org

This reaction provides a method for converting the benzamide functionality into an aniline derivative, effectively shortening the side chain by one carbon.

Design, Synthesis, and Characterization of Novel 4 Amino 2 Methylbenzamide Derivatives

Rational Design Principles for Targeted Structural Modifications

The design of new 4-Amino-2-methylbenzamide derivatives is guided by rational design principles aimed at optimizing their interaction with specific biological targets or achieving desired physicochemical properties. This process relies heavily on understanding the structure-activity relationships (SAR) of the core scaffold and its analogues.

The key strategy in the design of new compounds often involves maintaining a core fragment, such as the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone, while systematically introducing a variety of substituents at other positions. nih.gov For example, in the development of potential protein kinase inhibitors, the 4-methylbenzamide (B193301) portion can act as a flexible linker, while different heterocyclic moieties, like purine (B94841) derivatives, are attached to the methyl group to interact with the target enzyme's binding pocket. nih.gov

Molecular modeling and computer graphics are integral to this design process. By superimposing proposed structures upon known active compounds or into the crystal structure of a target protein, researchers can predict how modifications will influence binding and activity. nih.govnih.gov For instance, computational studies can suggest that the orientation of a particular substituent, such as an N-benzyl group, significantly impacts biological activity, whereas the precise location of other atoms might be less critical. nih.gov

The primary goals of these targeted structural modifications include:

Enhancing Potency: Introducing functional groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target.

Improving Selectivity: Modifying the structure to favor binding to a specific target over others, thereby reducing potential off-target effects.

Optimizing Pharmacokinetic Properties: Altering the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

The table below illustrates hypothetical SAR data based on common modification strategies for benzamide (B126) derivatives.

| Derivative Structure (Modification on this compound Core) | Modification Rationale | Hypothetical Biological Activity (IC₅₀) |

|---|---|---|

| Substitution on the Amino Group (R-NH-) | To explore interactions with a specific pocket of a target enzyme. | Varies with R group size and electronics. |

| Modification of the Amide (-CONH-R') | To alter solubility and cell permeability. | Dependent on the lipophilicity of R'. |

| Addition of substituents to the benzene (B151609) ring | To enhance binding affinity through electronic effects. | Electron-withdrawing groups may increase potency. |

Parallel Synthesis and Combinatorial Chemistry Approaches for Derivative Libraries

To efficiently explore the structure-activity relationships predicted during the rational design phase, chemists often employ parallel synthesis and combinatorial chemistry techniques. These methods allow for the rapid generation of large, diverse libraries of related compounds from a common set of building blocks. imperial.ac.uk

A typical approach for creating a library of this compound derivatives involves a multi-step reaction sequence where one of the starting materials is varied in each reaction vessel. For example, a core intermediate like 4-amino-2-methylbenzoic acid can be reacted with a diverse set of amines to generate a library of amides. Conversely, an amine-containing core can be reacted with various carboxylic acids.

The synthesis of these libraries can be carried out using both solution-phase and solid-phase organic synthesis (SPOS) methods. imperial.ac.uk A general synthetic scheme might involve:

Preparation of the Core: Synthesis of a key intermediate derived from this compound that is functionalized for easy coupling.

Library Generation: The core intermediate is dispensed into an array of reaction vessels (e.g., a 96-well plate).

Diversification: A different second reactant (building block) is added to each vessel.

Reaction and Purification: The reactions are run simultaneously under controlled conditions. Depending on the methodology, purification can be streamlined. For instance, in one synthetic approach, a series of 2-aminobenzamide (B116534) derivatives was synthesized by reacting isatoic anhydride (B1165640) with various amines, either through conventional heating or microwave irradiation. nih.gov

This combinatorial approach accelerates the discovery of "hit" compounds by enabling the screening of a vast chemical space in a short period. imperial.ac.uk The findings from screening these libraries provide crucial data for refining the rational design of the next generation of compounds.

Advanced Analytical Techniques for Characterization of New Compounds

The unambiguous characterization of newly synthesized this compound derivatives is critical to ensure their identity, purity, and structure. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. mdpi.com Chemical shifts (δ) and coupling constants (J) are used to assign specific protons and carbons, confirming the intended structure. mdpi.comhsmc.gr

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). ijpbs.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the compound's identity. nih.gov Electrospray ionization (ESI) is a common method used for these analyses. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, characteristic absorption bands for N-H stretches (from the amine and amide groups) and C=O stretch (from the amide carbonyl) are expected. mdpi.combiointerfaceresearch.com

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, etc.) in a sample. The experimental values are compared with the theoretical values calculated from the proposed molecular formula to establish purity. mdpi.com

X-Ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the molecule. nih.govresearchgate.net

The data obtained from these techniques are collectively used to confirm that the synthesized molecule is indeed the desired one and that it meets the required purity standards for further evaluation.

The following table presents representative analytical data for a hypothetical this compound derivative.

| Analytical Technique | Observed Data |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 10.5 (s, 1H, CONH ), 8.3 (s, 1H, Ar-H ), 7.9 (d, J=8.0 Hz, 2H, Ar-H ), 7.5 (t, J=7.5 Hz, 1H, Ar-H ), 6.1 (s, 2H, NH ₂), 2.4 (s, 3H, CH ₃) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 168.4 (C =O), 151.2, 140.1, 131.5, 129.0, 122.5, 118.0 (Ar-C ), 23.5 (C H₃) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₈H₁₁N₂O: 151.0871; found: 151.0869 |

| FT-IR | ν (cm⁻¹): 3450, 3340 (N-H stretch), 1640 (C=O stretch) |

Supramolecular Chemistry and Solid State Applications of 4 Amino 2 Methylbenzamide Analogs

Exploration of Directed Hydrogen Bonding Networks in Crystal Engineering

The predictability and directionality of hydrogen bonds make them a cornerstone of crystal engineering. In aminobenzamides, the amide and amino functionalities provide robust hydrogen bond donors, while the carbonyl oxygen and amino nitrogen can act as acceptors. These interactions lead to the formation of predictable supramolecular synthons, which are structural units that can be assembled by known intermolecular interactions. nih.govresearchgate.net

Classic examples of synthons include the formation of dimers and catemers. researchgate.net In the absence of other competing hydrogen bond donors or acceptors, primary amides show a strong tendency to form amide-amide dimers. researchgate.net However, in the presence of complementary functional groups, such as those found in co-crystal formers, primary amides often favor the formation of supramolecular heterosynthons. researchgate.net For instance, the interaction between a carboxylic acid and an amide can lead to a stable acid-amide heterosynthon. nih.govresearchgate.net

In the context of 4-Amino-2-methylbenzamide analogs, the amino group can participate in N-H···O or N-H···N hydrogen bonds, further extending the supramolecular architecture. Studies on related aminobenzamides have shown that the amide unit can function as both a hydrogen bond donor and acceptor simultaneously, leading to the formation of intermolecular hydrogen-bonded complexes. mdpi.com For example, in N-unsubstituted 2-aminobenzamides, strong intermolecular hydrogen bonding is observed between the oxygen of one molecule and the NH of the amine or amide group of another molecule. mdpi.com

The substitution pattern on the benzamide (B126) ring can influence the preferred hydrogen bonding motifs. For instance, ortho-substitution can introduce steric hindrance that affects the planarity of the molecule and the accessibility of functional groups for hydrogen bonding. In some substituted benzamides, fluorine substitution has been used as a crystal engineering tool to suppress disorder in the crystal lattice. acs.org

Table 1: Common Supramolecular Synthons in Benzamide Derivatives

| Synthon Type | Interacting Groups | Typical Motif |

|---|---|---|

| Homosynthon | Amide - Amide | R²₂(8) dimer |

| Homosynthon | Carboxylic Acid - Carboxylic Acid | R²₂(8) dimer |

| Heterosynthon | Carboxylic Acid - Amide | R²₂(8) dimer |

| Heterosynthon | Carboxylic Acid - Aromatic Nitrogen | O-H···N |

| Heterosynthon | Amide - Aromatic Nitrogen | N-H···N |

Investigation of Crystal Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physicochemical properties. nih.gov These differences arise from variations in the arrangement and/or conformation of molecules in the crystal lattice. More than half of pharmaceutical compounds are known to exhibit polymorphism or pseudopolymorphism. jrasb.com

The investigation of polymorphism in benzamide itself has revealed the existence of multiple forms, with their relative stabilities being governed by a delicate interplay of intermolecular forces. nih.gov The study of substituted benzamides further highlights the impact of functional group modifications on the polymorphic landscape. For instance, the introduction of hydroxyl and methoxy (B1213986) groups in N-(3-hydroxyphenyl)-3-methoxybenzamide leads to two polymorphs with different hydrogen bonding networks and packing efficiencies.

Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. worktribe.com This phenomenon is also prevalent among benzamide derivatives. The entrapped solvent can play a crucial role in stabilizing the crystal structure through additional hydrogen bonding or other intermolecular interactions. The desolvation of these forms can sometimes lead to the formation of a new, metastable anhydrous polymorph.

A comprehensive polymorph screen is essential to identify all accessible crystalline forms of a new pharmaceutical compound. europeanpharmaceuticalreview.comardena.com Such screens typically involve crystallization from a wide variety of solvents under different conditions of temperature, saturation, and evaporation rate.

Table 2: Examples of Polymorphism in Benzamide Derivatives

| Compound | Number of Known Polymorphs | Key Structural Differences |

|---|---|---|

| Benzamide | At least four | Variations in hydrogen-bonded tapes and packing arrangements |

| 2-Benzoyl-N,N-diethylbenzamide | At least four | Differences in molecular conformation and packing |

| N-(3-Hydroxyphenyl)-3-methoxybenzamide | Two | Three-dimensional vs. two-dimensional hydrogen bonding networks |

Coordination Chemistry of 4 Amino 2 Methylbenzamide and Its Complexes

Spectroscopic Signatures of Metal-Ligand Interactions

Without dedicated research on the coordination behavior of 4-Amino-2-methylbenzamide, any attempt to create the requested content would fall outside the scope of established scientific findings. Further experimental research would be necessary to elucidate the coordination chemistry of this specific compound.

Catalytic Applications and Environmental Aspects of 4 Amino 2 Methylbenzamide Synthesis

Role of 4-Amino-2-methylbenzamide in Specific Catalytic Cycles (e.g., as a ligand in metal catalysis)

The molecular structure of this compound, featuring both an amino group (-NH2) and an amide group (-CONH2), provides potential coordination sites for metal ions. Functional groups like these are common in molecules that serve as ligands in transition metal catalysis. mdpi.comnih.gov Ligands are crucial components of catalytic systems, influencing the reactivity, selectivity, and efficiency of the metal center. mdpi.com

While the direct application of this compound as a ligand in specific, well-documented catalytic cycles is not extensively reported in the surveyed literature, the principles of coordination chemistry suggest its potential. Molecules with similar functionalities, such as amino acids and other benzamide (B126) derivatives, are known to form stable complexes with various transition metals like palladium, copper, nickel, and cobalt. biointerfaceresearch.comnih.govresearchgate.net For instance, mono-N-protected amino acids are recognized as effective bidentate ligands in palladium-catalyzed C-H functionalization reactions, where they coordinate to the metal and accelerate the catalytic turnover. mdpi.comresearchgate.net The amino and amide groups in this compound could potentially chelate a metal ion, thereby forming a stable complex that could exhibit catalytic activity.

The field of coordination chemistry has seen extensive study of Schiff base ligands derived from amino compounds, which are then used to form metal complexes with applications in catalysis. biointerfaceresearch.comresearchgate.net Although specific research detailing the catalytic activity of this compound-metal complexes is sparse, the broader class of amino acid and peptide-derived ligands has been shown to provide versatile metal complexes that catalyze a wide range of reactions with high efficacy and enantioselectivity. mdpi.comresearchgate.net Further research would be required to synthesize and characterize metal complexes of this compound and evaluate their potential in catalytic transformations.

Development of Greener Synthetic Pathways for Benzamide Production with Reduced Environmental Footprint

The synthesis of amides is a fundamental transformation in organic chemistry, but traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. catalyticamidation.info Consequently, the development of greener, more atom-economical pathways for producing benzamides, including this compound, is a key research area. These methods focus on reducing hazardous solvent use, minimizing energy consumption, and employing catalytic processes. sphinxsai.comijpdd.org

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amide bond formation. Enzymes, such as lipases, can catalyze the amidation of carboxylic acids and amines under mild, often aqueous, conditions, which circumvents the need for harsh reagents and protective group chemistry. rsc.org For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for direct amide synthesis in green solvents like cyclopentyl methyl ether, yielding products with high conversions and purity, thus simplifying downstream processing. mdpi.com This enzymatic approach is a promising green alternative for the synthesis of various amides. rsc.orgmdpi.com

Solvent-Free and Alternative Solvent Systems: A major goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. researchgate.netresearchgate.net

Solvent-Free Conditions: Several protocols for benzamide synthesis have been developed that operate without a solvent. One such method involves the direct reaction of an amine with vinyl benzoate (B1203000) at room temperature, with the product being easily isolated by crystallization. tandfonline.comyoutube.com Another approach uses boric acid as a catalyst for the reaction between a carboxylic acid and urea, where the reactants are simply mixed and heated, avoiding any solvent. semanticscholar.org

Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than their individual components. DESs are often biodegradable, non-toxic, and can sometimes participate in the reaction, enhancing efficiency. nih.gov They have been used as a reaction medium for benzimidazole (B57391) synthesis, which shares common precursors with benzamides, offering high yields and simplified work-up procedures. nih.govmdpi.com

Catalytic Direct Amidation: This approach involves the direct coupling of a carboxylic acid and an amine, with water as the sole byproduct, representing a highly atom-economical pathway. catalyticamidation.info These reactions typically require a catalyst to proceed under manageable conditions. Boron-based catalysts, including simple boric acid and various boronic acids, are the most common and have been shown to be effective, often requiring the removal of water via molecular sieves or azeotropic distillation to drive the reaction to completion. ucl.ac.uk

Below is a table summarizing these greener synthetic strategies.

| Greener Strategy | Key Features | Typical Catalysts/Reagents | Advantages |

|---|---|---|---|

| Enzymatic Synthesis | Mild reaction conditions (temperature, pH); high selectivity; aqueous or green solvents. | Lipases (e.g., Candida antarctica lipase B) | Reduced waste, high purity, biodegradable catalyst, energy efficient. rsc.orgmdpi.com |

| Solvent-Free Synthesis | Reactions are run "neat," without any solvent medium. | Vinyl benzoate, Boric acid/Urea | Eliminates solvent waste, simplifies purification, reduces process mass intensity. tandfonline.comsemanticscholar.org |

| Deep Eutectic Solvents (DESs) | Use of biodegradable, non-toxic solvent systems that can also act as catalysts or reactants. | Choline Chloride-based mixtures | Environmentally benign, easy preparation, simplified work-up. nih.gov |

| Catalytic Direct Amidation | Direct coupling of carboxylic acids and amines with water as the only byproduct. | Boric acid, Phenylboronic acid | High atom economy, avoids stoichiometric activating agents. ucl.ac.uk |

Strategies for Catalyst Recycling and Solvent Minimization in Large-Scale Synthesis

Transitioning a synthetic process from the laboratory to an industrial scale requires a focus on efficiency, cost-effectiveness, and sustainability. For the large-scale synthesis of benzamides, two critical areas of optimization are the recycling of valuable catalysts and the minimization of solvent use. researchgate.netmdpi.com

Catalyst Recycling Strategies: The ability to recover and reuse a catalyst is crucial for the economic and environmental viability of a process.

Heterogeneous Catalysis: Immobilizing a homogeneous catalyst onto a solid support (heterogenization) is a common and effective strategy. For example, palladium catalysts have been supported on materials like MCM-41 mesoporous silica. mdpi.com This allows the catalyst to be easily separated from the reaction mixture by simple filtration and reused for multiple cycles, often without a significant drop in catalytic activity. mdpi.com

Polymer-Supported Ligands: In metal-catalyzed reactions, the chiral ligand can be attached to a polymer backbone. This allows for the recovery of the often-expensive ligand and the associated metal catalyst, which can be particularly useful in asymmetric synthesis. mdpi.com

Solvent Minimization in Large-Scale Synthesis: Solvents can account for the vast majority of the mass in a typical batch chemical process, making their reduction a primary target for greening industrial operations. researchgate.net

Reactive Extrusion: This technology is a powerful tool for continuous, solvent-free, or solvent-minimized manufacturing. rsc.org In a twin-screw extruder, reactants are fed continuously, and the mechanical energy of the screws provides intense mixing and heat transfer, driving the reaction to completion in a very small volume without the need for bulk solvents. researchgate.netnih.gov This method has been successfully applied to amidation reactions, demonstrating its potential for producing active pharmaceutical ingredients on a large scale. rsc.orgnih.gov

Solvent Recovery and Replacement: When solvents are indispensable, a green approach involves using safer, more sustainable alternatives and implementing robust recovery systems. mdpi.com Pharmaceutical manufacturing often employs distillation and evaporation technologies to recover solvents like acetone, ethanol, and isopropanol (B130326) after a reaction. rcmt.com These recovered solvents can then be purified and reused, which significantly reduces raw material costs and waste disposal. rcmt.comcore.ac.uk The choice of solvent is also critical, with guides available to help select less hazardous options. mdpi.com

These strategies are summarized in the table below.

| Strategy | Technique | Description | Benefits for Large-Scale Synthesis |

|---|---|---|---|

| Catalyst Recycling | Heterogenization | Immobilizing a catalyst on a solid support (e.g., silica, polymers). | Easy separation by filtration, enables reuse for multiple batches, reduces product contamination. mdpi.com |

| Magnetic Supports | Attaching the catalyst to magnetic nanoparticles. | Facilitates rapid separation from the reaction medium using an external magnet. | |

| Solvent Minimization | Reactive Extrusion | A continuous process where reactants are mixed and reacted in an extruder without bulk solvent. | Dramatically reduces solvent volume, improves safety, enables continuous manufacturing. rsc.orgnih.gov |

| Solvent Recovery Systems | Using distillation or evaporation to capture and purify solvents for reuse. | Lowers operational costs, minimizes waste generation and environmental impact. rcmt.com |

Future Perspectives and Interdisciplinary Research Opportunities

Integration with Advanced Materials Science and Polymer Chemistry

The bifunctional nature of 4-Amino-2-methylbenzamide, possessing both an amino and an amide group, makes it a promising candidate as a monomer for the synthesis of novel polymers. The primary amino group can participate in polymerization reactions, while the amide and methyl groups can influence the final properties of the resulting polymer.

Potential Polymer Synthesis:

Polyamides: The amino group of this compound can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. The presence of the methyl group on the benzene (B151609) ring is expected to impart increased solubility and a lower melting point to the resulting polymer compared to unsubstituted aromatic polyamides, due to the disruption of chain packing.

Poly(amide-imide)s: Reaction with trimellitic anhydride (B1165640) or other dianhydrides containing an imide precursor would lead to the formation of poly(amide-imide)s. These polymers are known for their excellent thermal stability and mechanical properties. researchgate.net The incorporation of the this compound unit could enhance processability.

Hypothetical Properties of Polymers Derived from this compound:

| Property | Predicted Characteristic | Rationale |

| Solubility | Enhanced solubility in organic solvents | The methyl group disrupts the symmetry of the polymer chain, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. |

| Thermal Stability | High thermal stability, but potentially lower than unsubstituted analogs | The aromatic backbone contributes to high thermal stability, characteristic of aramids. nih.gov The methyl group might slightly lower the decomposition temperature. |

| Mechanical Strength | Good to excellent mechanical properties | Aromatic polyamides are known for their high tensile strength and modulus. nih.gov |

| Processability | Improved processability | Increased solubility and potentially lower melting points would facilitate processing techniques like solution casting or melt extrusion. |

Further research is required to synthesize these potential polymers and characterize their properties to validate these hypotheses.

Exploration of Novel Chemical Reactivity and Synthetic Methodologies

The chemical reactivity of this compound extends beyond its use as a simple monomer. The interplay between the amino, amide, and methyl groups on the aromatic ring could lead to novel synthetic methodologies and the creation of unique molecular architectures.

Potential Areas of Exploration: